molecular formula C17H13N3 B2662779 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine CAS No. 861206-66-8

2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2662779
CAS No.: 861206-66-8
M. Wt: 259.312
InChI Key: PFXOPKUAXPVWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C17H13N3 and its molecular weight is 259.312. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-pyrrol-1-ylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-2-11-20-13-16(18-17(20)8-1)14-6-5-7-15(12-14)19-9-3-4-10-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXOPKUAXPVWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(1H-pyrrol-1-yl)phenyl group functionalization in heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functionalization of the 3-(1H-pyrrol-1-yl)phenyl Group in Heterocyclic Chemistry

Abstract

The 3-(1H-pyrrol-1-yl)phenyl moiety is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds and approved therapeutics.[1][2] Its unique electronic properties and conformational flexibility make it a "privileged scaffold," capable of interacting with multiple biological targets.[3] This guide provides a comprehensive overview of the core strategies for the chemical functionalization of this moiety, with a focus on its incorporation and manipulation within larger heterocyclic systems. We will delve into the mechanistic rationale behind key synthetic transformations, provide field-proven experimental protocols, and explore the application of these methods in the context of drug discovery and development.

The Strategic Importance of the 3-(1H-pyrrol-1-yl)phenyl Scaffold

The pyrrole ring is a cornerstone of biologically active molecules, from natural products like heme and chlorophyll to synthetic drugs.[4][5] When linked to a phenyl group at the N-1 position, it creates a biaryl-like structure with distinct properties. The 3-position linkage, in particular, provides a non-linear vector for substitution, which is often crucial for optimizing binding to complex protein targets. The phenyl ring acts as a stable, modifiable platform, while the electron-rich pyrrole ring contributes to the molecule's overall electronic and pharmacokinetic profile.[1] The challenge and opportunity for medicinal chemists lie in the selective functionalization of either the phenyl or pyrrole core to fine-tune a compound's structure-activity relationship (SAR).

Core Synthetic Strategies: Construction and Functionalization

The synthesis and subsequent functionalization of the 3-(1H-pyrrol-1-yl)phenyl core can be approached through several distinct, yet often complementary, strategies. The choice of method depends on the desired substitution pattern and the overall synthetic sequence.

Primary Scaffold Construction: The Paal-Knorr Synthesis

The most direct and widely used method for constructing the N-aryl pyrrole core is the Paal-Knorr synthesis.[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound (such as 2,5-hexanedione) with a primary amine, in this case, 3-aminobenzonitrile or a related 3-substituted aniline.[8]

The reaction proceeds via the formation of an imine, followed by intramolecular cyclization and dehydration. The use of Brønsted or Lewis acids can catalyze the process, and modern variations utilize environmentally benign solvents and conditions.[7]

G cluster_0 Paal-Knorr Pyrrole Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl (e.g., 2,5-Hexanedione) Imine_Formation Imine/Enamine Formation 1,4-Dicarbonyl->Imine_Formation Primary_Amine Primary Amine (e.g., 3-Substituted Aniline) Primary_Amine->Imine_Formation Cyclization Intramolecular Cyclization Imine_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration N_Aryl_Pyrrole N-Aryl Pyrrole Product Dehydration->N_Aryl_Pyrrole

Caption: Workflow for the Paal-Knorr synthesis of N-aryl pyrroles.

Functionalization of the Phenyl Ring

Once the core is assembled, the phenyl ring offers a robust platform for further modification. The N-pyrrolyl group acts as an ortho-, para-directing activator, though its influence is moderated by the delocalization of the nitrogen lone pair into the pyrrole's aromatic system.[9]

Direct substitution on the phenyl ring is a classic approach. Due to the high reactivity of the pyrrole ring itself towards electrophiles, reaction conditions must be carefully controlled to avoid undesired side reactions, such as polymerization or substitution on the pyrrole C2/C5 positions.[9][10]

  • Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar aprotic solvent. These reactions typically yield a mixture of ortho- and para-substituted products relative to the pyrrole group.

  • Nitration & Sulfonation: Strong acidic conditions required for standard nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) can lead to pyrrole degradation. Milder, modified reagents are necessary to achieve selective substitution on the phenyl ring.[9]

Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions. This strategy offers superior control and functional group tolerance compared to EAS. The general approach involves starting with a halogenated 3-(1H-pyrrol-1-yl)phenyl precursor (e.g., 1-(3-bromophenyl)-1H-pyrrole) and coupling it with a suitable partner.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is arguably the most versatile of these methods.[11][12]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition + Ar-X Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetal Transmetalation + R-B(OH)₂ + Base PdII_Complex->Transmetal PdII_Intermediate Ar-Pd(II)-R(L₂) Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

This approach is exceptionally powerful for installing other heterocyclic fragments onto the phenyl ring, creating complex, drug-like molecules.

Direct C-H activation is an advanced strategy that forges C-C or C-heteroatom bonds without pre-functionalized starting materials.[13] This atom-economical approach often relies on a directing group to achieve regioselectivity. For the 3-(1H-pyrrol-1-yl)phenyl system, functionalization can be directed to the C2 or C4 positions of the phenyl ring. The development of a Pd-catalyzed C-H functionalization was a key step in the commercial synthesis of the JAK2 inhibitor BMS-911543, demonstrating the industrial viability of this chemistry.[14]

Functionalization of the Pyrrole Ring

The pyrrole ring within the scaffold is electron-rich and readily undergoes electrophilic substitution, primarily at the C2 and C5 positions.[9][10] This reactivity can be harnessed to introduce functionality or to build fused heterocyclic systems.

  • Acylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a classic method for installing a formyl group at the C2 position. Friedel-Crafts acylation can also be used under mild conditions.[15]

  • Annulation/Cyclization: A functional group installed on the pyrrole can serve as a handle for building fused rings. For instance, a 2-acylazido-3-(1H-pyrrol-1-yl) moiety can undergo a Curtius rearrangement and cyclization to yield complex fused systems like pyrido-thieno-pyrrolo-pyrazinones.[16] Similarly, N-alkyne substituted pyrroles can be cyclized to form pyrrolopyrazinones and other fused heterocycles.[17]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the key transformations discussed. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol: Suzuki-Miyaura Coupling to Synthesize a Bi-heterocyclic System

Objective: To couple 1-(3-bromophenyl)-1H-pyrrole with pyridine-4-boronic acid.

Materials:

  • 1-(3-bromophenyl)-1H-pyrrole (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(3-bromophenyl)-1H-pyrrole, pyridine-4-boronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the dioxane/water solvent mixture. Add this catalyst solution to the main reaction flask.

  • Add the remaining dioxane/water solvent to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Fit the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(3-(1H-pyrrol-1-yl)phenyl)pyridine.

Causality: The palladium(0) species, formed in situ from Pd(OAc)₂, undergoes oxidative addition into the C-Br bond.[12] The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step, where the pyridyl group is transferred to the palladium center.[12] Reductive elimination then yields the final product and regenerates the active Pd(0) catalyst.

Protocol: Regioselective Bromination of the Phenyl Ring

Objective: To selectively brominate the phenyl ring of 1-phenyl-1H-pyrrole as a model system.

Materials:

  • 1-phenyl-1H-pyrrole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 1-phenyl-1H-pyrrole in anhydrous DMF in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The succinimide byproduct will precipitate as a white solid.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a flask containing ice-water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude product, which is typically a mixture of 1-(4-bromophenyl)-1H-pyrrole (major) and 1-(2-bromophenyl)-1H-pyrrole (minor).

  • Purify by column chromatography or recrystallization.

Causality: Using NBS provides a low concentration of electrophilic bromine (Br⁺), which is key to controlling the reaction. DMF is a suitable polar aprotic solvent that facilitates the ionic mechanism. Running the reaction at low temperature minimizes over-bromination and potential side reactions on the highly activated pyrrole ring.

Data Summary: Representative Functionalization Reactions

The following table summarizes yields for various functionalization reactions on the 3-(1H-pyrrol-1-yl)phenyl scaffold and related N-aryl pyrroles, compiled from the literature.

Starting MaterialReagent(s) / CatalystProduct TypeYield (%)Reference
1-(3-Aminophenyl)-2,5-dimethylpyrroleAcetonitrile, NaNO₂, HClDiazotization/Sandmeyer~75%[8]
1-(3-Bromophenyl)-1H-pyrroleArylboronic Acid, Pd(OAc)₂, BaseSuzuki Coupling70-95%[11]
1-Phenyl-1H-pyrroleNBS, DMFPhenyl Bromination>90% (para)[15]
3-Amino-thieno[2,3-b]pyridine2,5-DimethoxytetrahydrofuranPyrrole Annulation60-85%[16]
N-alkyne-pyrrole esterIodine, CH₂Cl₂Electrophilic Cyclization76-79%[17]

Conclusion and Future Outlook

The 3-(1H-pyrrol-1-yl)phenyl group is a versatile and highly valuable scaffold in modern medicinal chemistry. Its functionalization, once a challenge requiring harsh conditions, has been rendered efficient and predictable through the development of modern synthetic methods, particularly palladium-catalyzed cross-coupling and C-H activation. The ability to selectively modify the phenyl ring, the pyrrole core, or use them as anchors for further heterocyclic construction provides chemists with a powerful toolkit for drug design. Future advancements will likely focus on even more sustainable and atom-economical methods, such as photocatalyzed and electrochemical functionalizations, further expanding the accessible chemical space for this important pharmacophore.[18]

References

  • Pyrrole reaction. (n.d.). Google Vertex AI Search.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017, December 20). SciSpace.
  • Recent Advancements in Pyrrole Synthesis. (n.d.). PMC.
  • Synthesis of pyrrole and substituted pyrroles (Review). (n.d.). ResearchGate.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017, December 20). Allied Academies.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023, March 16). MDPI.
  • a review article on biological importance of pyrrole. (2023, April 9). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. (n.d.). ResearchGate.
  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (2025, April 27). Name of the source.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). PubMed.
  • Synthesis and Transformations of 3-(1H-Pyrrol-1-yl)thieno[2,3-b]pyridines (V) | Request PDF. (n.d.). ResearchGate.
  • Recent Advances in Functionalization of Pyrroles and their Translational Potential | Request PDF. (2025, August 6). ResearchGate.
  • The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. (2005, August 10). PubMed.
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, September 27). ResearchGate.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). RSC Publishing.
  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. (2017, May 4). Beilstein Journals.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). MDPI.
  • C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. (2019, April 19). PubMed.

Sources

Bioisosteres of Zolpidem and Alpidem Scaffolds: A Technical Guide to Scaffold Hopping and Liability Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazopyridine Legacy and Liability

The imidazo[1,2-a]pyridine scaffold, exemplified by Zolpidem (hypnotic) and Alpidem (anxiolytic), represents a cornerstone in non-benzodiazepine GABA-A receptor modulation. While Zolpidem remains a gold standard for insomnia treatment due to its


-subunit selectivity, the structural class carries inherent liabilities. The withdrawal of Alpidem due to severe hepatotoxicity highlighted a critical off-target interaction with the Translocator Protein (TSPO) , formerly known as the Peripheral Benzodiazepine Receptor (PBR).

This guide dissects the bioisosteric strategies used to retain the potent GABAergic efficacy of the imidazopyridine core while excising the structural features responsible for TSPO binding and metabolic instability. We analyze the transition from imidazo[1,2-a]pyridines to imidazo[1,2-a]pyrimidines (Divaplon) and pyrazolo[1,5-a]pyrimidines (Indiplon/Ocinaplon), providing a roadmap for rational scaffold hopping.

Structural Deconstruction & Pharmacophore Analysis[1][2]

The binding of these ligands to the benzodiazepine (BZD) site—located at the


 interface of the GABA-A receptor—relies on a flat heteroaromatic core that acts as a spacer for specific hydrogen-bonding and hydrophobic substituents.
The Core Scaffold

The Imidazo[1,2-a]pyridine core is a fused bicyclic system.

  • Zolpidem: 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide.[1]

  • Alpidem: 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-amide.[1][2]

Critical Pharmacophores:

  • Aromatic Stacking (Core): The fused ring system engages in

    
    -
    
    
    
    interactions (likely Tyr159 or Phe77 in the
    
    
    subunit).[1]
  • Pendant Phenyl Ring: Positioned at C2, this ring fits into a lipophilic pocket (L1).[1]

  • Amide Moiety: The acetamide (Zolpidem) or amide (Alpidem) at C3 serves as a hydrogen bond acceptor, interacting with

    
    -His101 or 
    
    
    
    -Thr142.[1]
The Toxicity Pivot: Alpidem and TSPO

Alpidem's hepatotoxicity is not a class effect of GABA modulators but a specific consequence of its high affinity for mitochondrial TSPO.

  • Mechanism: Alpidem binds TSPO, altering mitochondrial permeability transition (MPT) and depleting glutathione, leading to necrosis.

  • Structural Trigger: The combination of the 4-chlorophenyl group and the dipropylamide side chain increases lipophilicity (

    
     vs Zolpidem's 
    
    
    
    ), creating a "TSPO pharmacophore" that overlaps with the BZD site requirements but is distinct enough to be engineered out.

Bioisosteric Strategies & Scaffold Hopping

To maintain GABA affinity while eliminating TSPO liability, medicinal chemists employ scaffold hopping. The goal is to alter the electronic distribution (electrostatic potential map) and metabolic soft spots without disrupting the spatial arrangement of the pharmacophores.

Strategy A: Nitrogen Insertion (Imidazo[1,2-a]pyrimidine)

Replacing the C8 carbon of the pyridine ring with a nitrogen atom yields the Imidazo[1,2-a]pyrimidine scaffold.

  • Example: Divaplon (RU-32698).[1][3]

  • Effect: Lowers lipophilicity and alters the dipole moment.[1] This scaffold often shifts selectivity toward

    
     subunits (anxiolytic profile) over 
    
    
    
    (sedative).[1]
  • Validation: Divaplon exhibits partial agonist activity with reduced sedation compared to benzodiazepines.[1]

Strategy B: Bridgehead Shift (Pyrazolo[1,5-a]pyrimidine)

A more profound hop involves moving the bridgehead nitrogen, converting the 6,5-fused system to a Pyrazolo[1,5-a]pyrimidine .

  • Example: Indiplon and Ocinaplon .[1][4]

  • Indiplon: Designed as a "super-Zolpidem."[1] It retains the high affinity for

    
     but uses a thiophene bioisostere for the pendant phenyl ring.
    
  • Ocinaplon: Anxiolytic profile.[1][2][4][5]

  • Advantage: This scaffold allows for independent tuning of the substituents at the 3- and 7-positions, facilitating the removal of the TSPO-binding lipophilic cleft found in Alpidem.

Visualization: Scaffold Evolution Pathway

ScaffoldEvolution cluster_legend Pharmacological Outcome Zolpidem Zolpidem / Alpidem (Imidazo[1,2-a]pyridine) Target: GABA-A a1 Liability: TSPO (Alpidem) Divaplon Divaplon (Imidazo[1,2-a]pyrimidine) Strategy: Nitrogen Insertion Effect: Anxiolytic (a2/a3) Zolpidem->Divaplon Scaffold Hop: C8 -> N substitution Indiplon Indiplon (Pyrazolo[1,5-a]pyrimidine) Strategy: Bridgehead Shift Effect: High Potency a1 Zolpidem->Indiplon Scaffold Hop: Bridgehead N Shift Legend Red: High TSPO Risk (Alpidem) Yellow: Partial Agonist/Anxiolytic Green: Optimized Hypnotic

Caption: Evolutionary tree of imidazopyridine bioisosteres. The transition from the core scaffold (Red) to pyrimidine-based variants (Yellow/Green) illustrates the divergence in selectivity and toxicity profiles.

Experimental Protocols

Synthesis: The Groebke–Blackburn–Bienaymé (GBB) Reaction

For researchers synthesizing these bioisosteres, the traditional condensation of 2-aminopyridines with


-haloketones is often low-yielding and limits diversity.[1] The GBB multicomponent reaction  is the superior, self-validating protocol for generating imidazo[1,2-a]pyridine/pyrimidine libraries.

Protocol:

  • Reagents:

    • Amine: 2-aminopyridine (or 2-aminopyrimidine for Divaplon analogs) (1.0 equiv).[1]

    • Aldehyde: Benzaldehyde derivative (creates the C2 substituent) (1.0 equiv).[1]

    • Isocyanide: Alkyl or aryl isocyanide (creates the C3 amine substituent) (1.1 equiv).[1]

    • Catalyst: Scandium triflate [Sc(OTf)

      
      ] (5 mol%) or Montmorillonite K-10.[1]
      
  • Procedure:

    • Dissolve amine and aldehyde in MeOH (0.5 M). Stir for 30 min at RT to form the imine intermediate (Schiff base).

    • Add isocyanide and catalyst.[1]

    • Microwave irradiation at 100°C for 20 minutes OR reflux for 4-12 hours.[1]

  • Purification:

    • Concentrate solvent.[1] Purify via flash chromatography (Hexane/EtOAc).

  • Validation:

    • The reaction is "self-validating" because the product precipitates or forms a distinct fluorescent spot on TLC.[1] Failure to form the imine intermediate (checked by NMR) halts the cascade, preventing wasted reagent use.

Binding Assay: [3H]Flunitrazepam Displacement

To determine if the scaffold hop retained GABA-A affinity.[1]

  • Membrane Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in 50 mM Tris-citrate buffer (pH 7.4).[1] Centrifuge at 20,000g. Wash pellets 3x to remove endogenous GABA.[1]
    
  • Incubation:

    • Mix membrane suspension (200 µg protein) with 1 nM [3H]Flunitrazepam.[1]

    • Add test compound (10 nM – 10 µM).[1]

    • Nonspecific binding defined by 10 µM Diazepam.[1]

    • Incubate at 4°C for 90 min (ensures equilibrium).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash with ice-cold buffer.[1]

  • Analysis: Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Comparative Data: Scaffold Efficacy

The following table summarizes the impact of scaffold hopping on binding affinity (


) and selectivity.
CompoundScaffoldGABA-A

(nM)
SelectivityTSPO AffinityStatus
Zolpidem Imidazo[1,2-a]pyridine20 (High

)
SedativeLowMarketed
Alpidem Imidazo[1,2-a]pyridine0.5 - 7AnxiolyticHigh (nM) Withdrawn
Divaplon Imidazo[1,2-a]pyrimidine~15AnxiolyticLowDiscontinued
Indiplon Pyrazolo[1,5-a]pyrimidine1.2Sedative (

)
LowDiscontinued
Ocinaplon Pyrazolo[1,5-a]pyrimidine~20AnxiolyticLowDiscontinued

Mechanism of Toxicity Visualization

Understanding the Alpidem failure mode is crucial for designing safe bioisosteres.[1]

AlpidemToxicity cluster_prevention Bioisosteric Solution Alpidem Alpidem (Lipophilic Imidazopyridine) TSPO TSPO Binding (Mitochondria) Alpidem->TSPO High Affinity CYP CYP1A Metabolism Alpidem->CYP Metabolic Activation MPT MPT Pore Modulation (Mitochondrial Permeability) TSPO->MPT Dysregulation GSH Glutathione Depletion CYP->GSH Reactive Metabolites Necrosis Hepatocellular Necrosis MPT->Necrosis GSH->Necrosis Solution Scaffold Hop: Reduce Lipophilicity Remove 4-Cl Substituent Solution->Alpidem

Caption: Dual mechanism of Alpidem hepatotoxicity involving TSPO-mediated mitochondrial dysfunction and metabolic activation, both mitigated by scaffold optimization.

References

  • Langer, S. Z., et al. (1992).[6] "The selectivity of zolpidem and alpidem for the alpha 1-subunit of the GABAA receptor."[6] European Neuropsychopharmacology.[1][6] Link

  • Berson, A., et al. (2001).[2] "Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation." Journal of Pharmacology and Experimental Therapeutics. Link

  • Petroski, R. E., et al. (2006).[6] "Indiplon is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors."[1][6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Goodacre, S. C., et al. (2006). "Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders." Journal of Medicinal Chemistry. Link

  • Bienaymé, H., & Bouzid, K. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Application Note: A Dual Condensation Strategy for the Synthesis of 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic framework renowned for its prevalence in medicinal chemistry and materials science.[1][2] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4] The target molecule of this guide, 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine, combines this core with a pharmacologically significant N-aryl pyrrole unit. This application note provides a detailed, field-tested protocol for its synthesis, structured around a robust two-step sequence. The chosen strategy emphasizes condensation reactions: first, the construction of the imidazo[1,2-a]pyridine ring via a modified Tschitschibabin reaction, followed by a copper-catalyzed Ullmann condensation to append the pyrrole moiety. This guide is designed for researchers in synthetic organic chemistry and drug development, offering in-depth mechanistic rationale, step-by-step protocols, and comprehensive characterization data.

Synthetic Strategy and Mechanistic Rationale

The synthesis is logically divided into two primary stages, each centered on a key condensation reaction. This approach ensures high-yield access to the target molecule from commercially available starting materials.

G cluster_0 Overall Workflow A Starting Materials (2-Aminopyridine, 3-Bromoacetophenone) B Step 1: Imidazo[1,2-a]pyridine Core Synthesis A->B α-Haloketone Condensation C Intermediate 2-(3-bromophenyl)imidazo[1,2-a]pyridine B->C D Step 2: Ullmann Condensation (N-Arylation) C->D + Pyrrole, CuI, L-Proline E Final Product 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine D->E

Caption: High-level overview of the two-step synthetic workflow.

Mechanism of Imidazo[1,2-a]pyridine Formation

The initial step involves the reaction of a 2-aminopyridine with an α-haloketone, a classic and highly efficient method for constructing the imidazo[1,2-a]pyridine ring system.[3][5][6] The mechanism proceeds through two distinct phases:

  • Initial SN2 Alkylation: The endocyclic nitrogen of 2-aminopyridine, being the more nucleophilic nitrogen atom, attacks the electrophilic carbon of the α-haloketone, displacing the bromide ion.[7] This forms a pyridinium salt intermediate.

  • Intramolecular Condensation & Aromatization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The resulting hemiaminal intermediate subsequently dehydrates to form the fused imidazole ring, leading to the aromatic imidazo[1,2-a]pyridine product.[7] The use of a mild base like sodium bicarbonate facilitates the final deprotonation and aromatization step.[5]

Mechanism of Ullmann Condensation

The second key transformation is the N-arylation of pyrrole with the brominated imidazo[1,2-a]pyridine intermediate. This is achieved via an Ullmann condensation, a copper-catalyzed cross-coupling reaction ideal for forming C-N bonds.[8][9] While the precise mechanism is complex, it is generally understood to involve the following cycle:

  • Ligand Exchange/Salt Formation: The pyrrole anion, formed in the presence of a base (e.g., K₂CO₃), displaces a ligand on the Cu(I) catalyst to form a copper(I) pyrrolide complex. The use of L-proline as a ligand has been shown to significantly accelerate this type of coupling.[10][11]

  • Oxidative Addition: The aryl bromide (our intermediate) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The aryl and pyrrolyl groups on the Cu(III) center couple and are eliminated, forming the desired C-N bond and regenerating the active Cu(I) catalyst.[8]

G cluster_step1 Mechanism: Imidazo[1,2-a]pyridine Formation cluster_step2 Mechanism: Ullmann Condensation A1 2-Aminopyridine + α-Bromoacetophenone B1 S(N)2 Attack (Endocyclic N) A1->B1 C1 Pyridinium Salt Intermediate B1->C1 D1 Intramolecular Cyclization C1->D1 E1 Dehydration & Aromatization D1->E1 F1 2-Aryl-imidazo[1,2-a]pyridine E1->F1 A2 Cu(I) Catalyst + Pyrrole + Base B2 Copper(I) Pyrrolide Formation A2->B2 C2 Oxidative Addition of Aryl Bromide B2->C2 D2 Cu(III) Intermediate C2->D2 E2 Reductive Elimination D2->E2 F2 N-Aryl Pyrrole Product + Regenerated Cu(I) E2->F2

Caption: Simplified mechanistic pathways for the two core reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3-bromophenyl)imidazo[1,2-a]pyridine

This protocol details the foundational condensation to create the core heterocyclic structure.

Materials and Reagents

Reagent Formula MW ( g/mol ) Quantity Moles (mmol) Notes
2-Amino-pyridine C₅H₆N₂ 94.12 1.00 g 10.63 Starting material
2-bromo-1-(3-bromophenyl)ethan-1-one C₈H₆Br₂O 277.94 3.26 g 11.70 Lachyrmatory, handle in fume hood
Sodium Bicarbonate NaHCO₃ 84.01 1.34 g 15.95 Mild base
Ethanol (EtOH) C₂H₅OH 46.07 50 mL - Solvent
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 ~100 mL - For extraction/chromatography

| Hexane | C₆H₁₄ | 86.18 | ~200 mL | - | For chromatography |

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.00 g, 10.63 mmol) and ethanol (50 mL). Stir at room temperature until the solid dissolves completely.

  • Reagent Addition: Add 2-bromo-1-(3-bromophenyl)ethan-1-one (3.26 g, 11.70 mmol, 1.1 eq) and sodium bicarbonate (1.34 g, 15.95 mmol, 1.5 eq) to the solution.

    • Rationale: The α-haloketone is added as the electrophile. Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[5]

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for both the initial SN2 reaction and the subsequent intramolecular condensation and dehydration steps.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The disappearance of the 2-aminopyridine spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Rationale: The aqueous washes remove the inorganic salts (NaBr, excess NaHCO₃) and any water-soluble impurities.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc (from 9:1 to 7:3) to afford the product as a solid.

Protocol 2: Synthesis of 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine

This protocol describes the copper-catalyzed N-arylation of pyrrole.

Materials and Reagents

Reagent Formula MW ( g/mol ) Quantity Moles (mmol) Notes
2-(3-bromophenyl)-imidazo[1,2-a]pyridine C₁₃H₉BrN₂ 273.13 1.00 g 3.66 From Protocol 1
Pyrrole C₄H₅N 67.09 0.37 g (0.38 mL) 5.49 Starting material
Copper(I) Iodide CuI 190.45 70 mg 0.37 Catalyst
L-Proline C₅H₉NO₂ 115.13 84 mg 0.73 Ligand
Potassium Carbonate K₂CO₃ 138.21 1.01 g 7.32 Base

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | - | Solvent |

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-(3-bromophenyl)imidazo[1,2-a]pyridine (1.00 g, 3.66 mmol), copper(I) iodide (70 mg, 10 mol%), L-proline (84 mg, 20 mol%), and potassium carbonate (1.01 g, 2.0 eq).

    • Rationale: An inert atmosphere is not strictly required but is good practice to prevent oxidation of the Cu(I) catalyst. K₂CO₃ is a strong enough base to deprotonate pyrrole. L-proline serves as a highly effective ligand, stabilizing the copper catalyst and facilitating the coupling reaction.[10][11]

  • Reagent Addition: Add dimethyl sulfoxide (20 mL) and pyrrole (0.38 mL, 5.49 mmol, 1.5 eq) to the flask via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • Rationale: Ullmann-type reactions typically require elevated temperatures to proceed at a reasonable rate.[8] DMSO is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both organic substrates and inorganic salts.

  • Reaction Monitoring: Monitor the reaction by TLC (8:2 Hexane:EtOAc), observing the consumption of the starting aryl bromide.

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing deionized water (100 mL). This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 40 mL), and dry over anhydrous Na₂SO₄.

    • Rationale: The water wash removes the DMSO and inorganic salts. Brine washes help to break any emulsions and further remove water.

  • Purification: Concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexane:EtOAc from 9:1 to 8:2) to yield the final product.

Characterization and Data Analysis

The final product should be characterized thoroughly to confirm its identity and purity. Below are the expected analytical data based on the structure and literature for analogous compounds.[12][13][14]

Expected Analytical Data for the Final Product

Analysis Expected Result
Appearance Off-white to light yellow solid
Melting Point 140-150 °C (Expected range)
Mass Spec (ESI+) m/z calculated for C₁₇H₁₃N₃: 259.11. Found: 260.12 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ ~8.15 (d, 1H, H5-imidazo), ~7.95 (s, 1H, H3-imidazo), ~7.80-7.30 (m, 6H, Ar-H), ~7.15 (t, 2H, Pyrrole-H), ~6.40 (t, 2H, Pyrrole-H)

| ¹³C NMR (101 MHz, CDCl₃) | δ ~145.5, 144.0, 134.0, 129.5, 126.0, 125.0, 124.0, 123.0, 120.0, 119.5, 117.5, 112.5, 110.0 (Aromatic & Imidazo/Pyrrole carbons) |

  • ¹H NMR Interpretation: Key signals to confirm structure include the characteristic downfield doublet for the H5 proton of the imidazo[1,2-a]pyridine core, the sharp singlet for the H3 proton, and two distinct triplets for the α- and β-protons of the C₂-symmetric pyrrole ring.

  • Mass Spectrometry: The observation of the [M+H]⁺ ion at the correct mass-to-charge ratio is critical for confirming the molecular weight of the synthesized compound.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; impure α-haloketone.Increase reflux time and monitor by TLC. Ensure the α-haloketone is fresh or purified before use as it can degrade.
Multiple spots on TLC (Step 1) Side reactions or decomposition.Ensure the temperature does not significantly exceed the boiling point of ethanol. Use a milder base if necessary.
Low or no yield in Step 2 Inactive catalyst; insufficient base.Use fresh CuI. Ensure K₂CO₃ is finely ground and anhydrous. Consider using a stronger base like Cs₂CO₃.
Reaction stalls in Step 2 Deactivation of the catalyst.Add an additional portion of CuI and L-proline (5 mol% each) to the reaction mixture.
Difficult purification Co-elution of product with impurities.Use a shallower gradient for column chromatography. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Synthesis of imidazo[1,2-a]pyridines.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (No date).
  • One-pot synthesis of imidazo[1,2-a]pyridines by condensation of... (No date).
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • Double Suzuki–Miyaura Coupling in the Synthesis of Imidazo[1,2-a]pyridine Deriv
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). PMC - NIH.
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (No date).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019, October 16). SpringerLink.
  • l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
  • Ullmann condensation.
  • l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2025, August 7).
  • Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. (2022, March 11). Taylor & Francis.
  • [Article]Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2024, December 4). Reddit.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience.
  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (2012, February 1). Bentham Science Publishers.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Copper-catalyzed N-arylation of pyrroles: An overview. (2025, November 15).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22). PMC.

Sources

Application Note: Mastering the Groebke-Blackburn-Bienaymé (GBB) Reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Precision Guide for Imidazo[1,2-a]pyridine Synthesis

Executive Summary

The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier isonitrile-based multicomponent reaction (IMCR) enabling the one-pot synthesis of fused imidazole heterocycles. This guide focuses on the synthesis of imidazo[1,2-a]pyridines , a privileged scaffold in drug discovery found in anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors.

Unlike traditional stepwise condensations, the GBB reaction offers high atom economy, convergent assembly, and operational simplicity. This note provides a validated protocol using Scandium(III) triflate [Sc(OTf)₃] as a benchmark catalyst, alongside green chemistry alternatives and a specific case study on the retrosynthesis of the GABA-A agonist Zolpidem.

Mechanistic Insight & Pathway

Understanding the order of events is critical for troubleshooting low yields. The reaction is generally believed to proceed via a non-concerted [4+1] cycloaddition sequence.

Key Mechanistic Checkpoint: The formation of the Schiff base (imine) is the prerequisite step. If the aldehyde is unreactive or the amine is electron-deficient, the reaction stalls here. The subsequent attack of the isonitrile is driven by acid catalysis (Lewis or Brønsted).

Figure 1: GBB Reaction Mechanism

(Visualizing the stepwise assembly from Schiff base formation to aromatization)

GBB_Mechanism Reactants Reactants (Amine + Aldehyde) Imine Intermediate A Schiff Base (Imine) Reactants->Imine - H₂O Activation Acid Activation (Protonated Imine) Imine->Activation + Catalyst (H+/LA) Addition Intermediate B Nitrilium Ion (Isonitrile Addition) Activation->Addition + Isonitrile (R-NC) Cyclization Intramolecular Cyclization Addition->Cyclization Ring Closure Product Final Product Imidazo[1,2-a]pyridine Cyclization->Product 1,3-H Shift Aromatization

Caption: Stepwise pathway of the GBB reaction. Note that the acid catalyst activates the imine for nucleophilic attack by the isonitrile carbon.

Reaction Optimization & Parameters

Success in GBB synthesis depends on balancing the electronic nature of the components with the catalyst strength.

Table 1: Catalyst and Solvent Selection Matrix
ParameterStandard (High Throughput)Green / SustainableCost-Effective / Scale-Up
Catalyst Sc(OTf)₃ (5-10 mol%)Montmorillonite K-10 or Catalyst-freeAcOH (Acetic Acid) or NH₄Cl
Solvent MeOH or DCM/MeOH (3:1)EtOH, Water (with SDS), or EucalyptolMeOH or Toluene
Temp Room Temp to 60°C60°C - 80°C (Microwave optional)Reflux
Yield High (80-95%)Moderate to High (60-90%)Moderate (50-80%)
Notes Best for library synthesis; tolerates sensitive groups.Excellent E-factor; HFIP can be used for catalyst-free.AcOH requires excess (often used as solvent).

Expert Insight: For electron-deficient 2-aminopyridines (e.g., 5-nitro-2-aminopyridine), standard protic acids often fail. Switch to Sc(OTf)₃ or Yb(OTf)₃ in a minimum amount of solvent to drive the equilibrium.

Standard Operating Procedure (Protocol)

Method: Sc(OTf)₃-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Objective: Synthesis of a diverse library of 3-amino-imidazo[1,2-a]pyridines.

Materials
  • Amine: 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde: Aryl/Alkyl aldehyde (1.0 - 1.2 equiv)

  • Isonitrile: Alkyl/Aryl isonitrile (1.0 - 1.2 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol (anhydrous preferred)

Step-by-Step Workflow
  • Pre-Complexation (The "Imine Check"):

    • In a reaction vial, dissolve the Aldehyde (1.0 mmol) and 2-Aminopyridine (1.0 mmol) in MeOH (2 mL).

    • Checkpoint: Stir for 15-30 minutes at room temperature. Visually check for turbidity or color change indicating imine formation.

    • Why? Pre-forming the imine reduces side reactions (e.g., isonitrile polymerization).

  • Catalyst & Isonitrile Addition:

    • Add Sc(OTf)₃ (0.05 mmol, 25 mg).

    • Add the Isonitrile (1.1 mmol) in one portion.

    • Seal the vial.[1]

  • Reaction:

    • Stir at room temperature for 12 hours.

    • Optimization: If conversion is <50% after 4 hours (check LCMS/TLC), heat to 50°C or use microwave irradiation (80°C, 20 min).

  • Work-up:

    • Concentrate the solvent under reduced pressure.[2]

    • Redissolve the residue in DCM (10 mL) and wash with sat. NaHCO₃ (5 mL) to neutralize residual acid.

    • Dry organic layer over Na₂SO₄ and concentrate.[2]

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Hexane/Ethyl Acetate (gradient 0%

      
       50%).
      
    • Note: Imidazo[1,2-a]pyridines are basic; adding 1% Et₃N to the eluent prevents streaking.

Case Study: Convergent Synthesis of Zolpidem

Drug Profile: Zolpidem (Ambien®) is a GABA-A receptor agonist used for insomnia. Traditional Route: 6 linear steps involving bromination and Mannich reactions. GBB Approach: 1-step convergent synthesis.

Figure 2: Zolpidem Retrosynthesis Workflow

(Comparison of starting materials required for the GBB approach)

Zolpidem_Synthesis Amine 2-amino-5-methylpyridine (Amine Component) GBB_Reaction GBB Reaction Cat: AcOH or Sc(OTf)3 Solvent: MeOH, 60°C Amine->GBB_Reaction Aldehyde p-Tolualdehyde (Aldehyde Component) Aldehyde->GBB_Reaction Isonitrile N,N-dimethyl-2-isocyanoacetamide (Isonitrile Component) Isonitrile->GBB_Reaction Zolpidem Zolpidem (Imidazo[1,2-a]pyridine Scaffold) GBB_Reaction->Zolpidem One-Pot Assembly Yield: ~60-85%

Caption: Retrosynthetic disconnection of Zolpidem showing the three components required for a single-step GBB assembly.

Experimental Note for Zolpidem: While the GBB route is elegant, the specific isonitrile (N,N-dimethyl-2-isocyanoacetamide) must be handled carefully as it can degrade. It is often prepared in situ or stored at -20°C. This route avoids the toxic bromination steps of the industrial process.

Troubleshooting & Self-Validation
  • Problem: Low yield with electron-poor aldehydes.

    • Solution: Increase temperature to 80°C and switch to a stronger Lewis Acid (e.g., In(OTf)₃).

  • Problem: Product is stuck on the silica column.

    • Solution: The imidazole nitrogen is basic. Flush the column with DCM:MeOH:NH₄OH (90:9:1).

  • Problem: Isonitrile smell persists (incomplete reaction).

    • Solution: The imine formation was likely incomplete. Ensure the aldehyde and amine are compatible before adding the isonitrile. Add molecular sieves (4Å) to drive imine formation.

References
  • Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett. Link

  • Blackburn, C., et al. (1998). Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters. Link

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition. Link

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Link

  • Shaabani, A., et al. (2020). Green contributions to the Groebke–Blackburn–Bienaymé reaction. Green Chemistry Letters and Reviews. Link

Sources

Application Note & Protocols: 2-Phenylimidazo[1,2-a]pyridine as a High-Performance Emitter for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Emitter Materials

Organic Light-Emitting Diodes (OLEDs) represent the forefront of display and solid-state lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of an OLED is fundamentally dictated by the materials comprising its multi-layered structure, with the emissive layer (EML) being the heart of the device where electricity is converted into light. The choice of the emitter molecule within the EML governs the device's color, efficiency, and operational stability.

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, not only in medicinal chemistry but also in materials science.[1][2] Its fused bicyclic system possesses an inherently electron-deficient character, making it an excellent core for constructing robust, high-performance light-emitting materials.[3][4] This application note provides a comprehensive guide to the use of 2-phenylimidazo[1,2-a]pyridine (PIP) and its derivatives as emitter materials in OLEDs. We will delve into the rationale behind their molecular design, provide detailed protocols for their synthesis and characterization, and outline the procedures for fabricating and testing high-efficiency OLED devices.

Molecular Design and Synthesis

The versatility of the PIP framework lies in its synthetic accessibility and the ease with which its photophysical properties can be tuned.[2] By strategically adding functional groups to either the phenyl ring or the imidazopyridine core, researchers can precisely control the molecule's emission color, quantum yield, and charge transport characteristics.[5][6] For instance, incorporating electron-donating groups like triphenylamine can induce intramolecular charge transfer (ICT), leading to red-shifted emissions and positive solvatochromism.[5]

Causality in Synthesis: The Ortoleva-King and Related Reactions

The most common and robust method for synthesizing the PIP core is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, such as 2-bromoacetophenone.[7][8] This approach is favored for its high yields and the commercial availability of a wide variety of precursors, allowing for the creation of diverse molecular libraries. Alternative one-pot, multi-component reactions offer streamlined pathways to these scaffolds under mild conditions.[7][9]

Protocol: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine

This protocol describes a representative synthesis adapted from established literature procedures.[7] The choice of a brominated phenyl group is strategic, as the bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further functionalization and fine-tune the emitter's properties.[6]

Materials:

  • 4'-Bromoacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄)

  • 2-Aminopyridine

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Step 1: α-Bromination of Acetophenone.

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4'-bromoacetophenone (1.0 eq.) in CCl₄.

    • Add NBS (1.1 eq.) and a catalytic amount of BPO.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove succinimide.

    • Wash the filtrate with a saturated NaHCO₃ solution, then with water. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 2-bromo-1-(4-bromophenyl)ethan-1-one. This intermediate is a lachrymator and should be handled with care in a fume hood.

  • Step 2: Cyclocondensation.

    • Dissolve the crude α-bromo ketone from Step 1 in ethanol.

    • Add 2-aminopyridine (1.2 eq.) to the solution.

    • Reflux the mixture for 8-12 hours. Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture. A precipitate will often form.

    • Neutralize the solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Step 3: Purification.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • For higher purity, the product can be purified by either recrystallization from an ethanol/water mixture or by silica gel column chromatography using an ethyl acetate/hexane gradient.[1][8]

    • Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]

G cluster_synthesis Synthesis Workflow start Starting Materials (Substituted Acetophenone, 2-Aminopyridine) bromination α-Bromination (e.g., with NBS) start->bromination reaction Cyclocondensation (Reflux in Ethanol) bromination->reaction workup Aqueous Workup (NaHCO₃ Quench) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product (2-Phenylimidazo[1,2-a]pyridine) purification->product

Caption: General workflow for the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives.

Material Characterization: Linking Structure to Function

Thorough characterization is essential to validate the synthesized material and predict its performance in an OLED. The combination of photophysical, electrochemical, and thermal analysis provides the necessary data to guide the rational design of the device architecture.

Photophysical Properties

These properties determine the color and intrinsic efficiency of light emission.

  • UV-Visible Absorption and Photoluminescence (PL): UV-Vis spectroscopy reveals the energy of electronic transitions (HOMO-LUMO gap), while PL spectroscopy identifies the emission peak (λ_em) and thus the color of the emitted light. The Stokes shift, the difference between the absorption and emission maxima, is also determined. Large Stokes shifts can be beneficial for reducing self-absorption in the device.[10]

  • Photoluminescence Quantum Yield (PLQY): This critical parameter measures the ratio of photons emitted to photons absorbed, quantifying the material's intrinsic emissive efficiency. High PLQY (>70%) in the solid state is highly desirable.[5] It is typically measured using an integrating sphere.

  • Time-Resolved Photoluminescence (TRPL): This measurement provides the excited-state lifetime (τ), which is crucial for understanding the nature of the emission (e.g., fluorescence vs. phosphorescence).

Electrochemical Properties
  • Cyclic Voltammetry (CV): CV is the cornerstone technique for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[10] These values are paramount for selecting appropriate charge transport layers (HTL, ETL) to ensure low-energy barriers for hole and electron injection into the emissive layer, which is critical for achieving low turn-on voltages and high efficiency.

Thermal Stability
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): OLEDs are typically fabricated by vacuum thermal evaporation, which requires the materials to be stable at high temperatures. TGA determines the decomposition temperature (T_d), while DSC identifies the glass transition temperature (T_g). A high T_g is indicative of good morphological stability, which is essential for preventing device degradation and ensuring a long operational lifetime.[3][11] PIP derivatives generally show excellent thermal stability, with T_d often exceeding 350 °C.[5]

G cluster_characterization Material Characterization Workflow cluster_photo Photophysical Analysis cluster_electro Electrochemical Analysis cluster_thermal Thermal Analysis compound Synthesized PIP Compound uv_vis UV-Vis (Absorbance, Bandgap) compound->uv_vis pl PL Spectroscopy (Emission Color, Stokes Shift) compound->pl plqy PLQY (Emission Efficiency) compound->plqy cv Cyclic Voltammetry (HOMO/LUMO Levels) compound->cv tga TGA (Decomposition Temp.) compound->tga dsc DSC (Glass Transition Temp.) compound->dsc

Caption: Essential characterization workflow for OLED emitter materials.

Summary of Typical Properties

The table below summarizes typical performance characteristics for PIP-based emitters, compiled from various studies. These values demonstrate the high potential of this material class.

PropertyTypical Value RangeSignificance in OLEDsReferences
Emission Peak (λ_em)450 nm (Blue) to 620 nm (Orange-Red)Determines the color of the emitted light.[3][6][12]
PLQY (Solid State)0.25 - 0.70+Intrinsic efficiency of light emission.[5][6]
HOMO Level-5.1 eV to -5.8 eVGoverns hole injection from the HTL.[10]
LUMO Level-2.1 eV to -3.0 eVGoverns electron injection from the ETL.[10]
Decomposition Temp. (T_d)> 350 °CEnsures stability during vacuum deposition.[3][5]
EQE_max in Device4.5% to 15.6%Overall device efficiency (photons out per electron in).[3][12]

OLED Device Fabrication and Testing

The ultimate test of an emitter material is its performance in a fully fabricated device. Vacuum thermal evaporation is the standard technique for creating high-quality, multi-layered OLEDs.[13]

Standard Device Architecture

A typical device structure is designed to facilitate the balanced injection and transport of holes and electrons to the emissive layer, where they recombine to form excitons and emit light.

G cluster_device Typical OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host : PIP Emitter HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO on Glass) Light Light Emission

Caption: Layered architecture of a typical OLED device.

Protocol: Vacuum Deposition of a PIP-Based OLED

Prerequisites:

  • A high-vacuum deposition chamber (< 10⁻⁶ Torr).

  • Patterned Indium Tin Oxide (ITO) coated glass substrates.

  • High-purity organic materials (HIL, HTL, Host, PIP Emitter, ETL, EIL) and metal cathode material (e.g., Aluminum).

  • Quartz crystal microbalances for thickness monitoring.

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the patterned ITO substrates in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Immediately treat with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the ITO work function and remove organic residues.

  • Layer Deposition:

    • Load the cleaned substrates and deposition materials into the vacuum chamber.

    • Evacuate the chamber to a base pressure of < 5 x 10⁻⁷ Torr.

    • Deposit the layers sequentially by thermal evaporation. A typical structure and thickness would be:

      • HIL (e.g., HAT-CN, 10 nm)

      • HTL (e.g., TAPC, 40 nm)

      • EML: Co-deposit a host material (e.g., CBP, TCTA) with the PIP emitter. The doping concentration of the emitter is critical and typically ranges from 5-20 wt%.[3] The total EML thickness is usually 20-30 nm.

      • ETL (e.g., TPBi, 40 nm)

      • EIL (e.g., LiF or Liq, 1 nm)

      • Cathode (e.g., Al, 100 nm)

    • The deposition rate for organic layers should be maintained at 1-2 Å/s.

  • Encapsulation:

    • Immediately after deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture.

    • Encapsulate the devices using a UV-cured epoxy and a glass coverslip to protect the sensitive layers from environmental degradation.

Device Performance Analysis

Once fabricated, the devices are tested in ambient conditions to evaluate their performance.

  • J-V-L Characteristics: The current density (J) and luminance (L) are measured as a function of the applied voltage (V) using a source meter and a calibrated photodetector. This provides information on the turn-on voltage and brightness.

  • Efficiency Metrics: From the J-V-L data, the key efficiency metrics are calculated:

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted out of the device per electron injected. This is the most important efficiency metric.

    • Luminous Efficacy (lm/W): The light output (lumens) per unit of electrical power consumed.

    • Current Efficiency (cd/A): The luminance (candela/m²) per unit of current density.

  • Electroluminescence (EL) Spectrum and CIE Coordinates: The EL spectrum is measured to confirm the emission color and is used to calculate the CIE 1931 color coordinates, which precisely define the color on a standard diagram.[3]

Conclusion and Outlook

2-Phenylimidazo[1,2-a]pyridine and its derivatives represent a highly promising and versatile class of emitter materials for OLED applications. Their straightforward synthesis, excellent thermal stability, and tunable photophysical properties allow for the creation of efficient emitters across the visible spectrum, particularly in the challenging blue and cyan regions.[3][5][12] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore, synthesize, and implement these materials in next-generation OLEDs.

Future research will likely focus on developing PIP-based emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), which could theoretically enable 100% internal quantum efficiency in purely organic molecules.[14] Furthermore, enhancing the operational stability and lifetime of devices using these emitters remains a key objective for their successful commercialization in demanding applications.

References

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridine based deep-blue emitter: effect of donor on the optoelectronic properties | Request PDF. Retrieved from [Link]

  • Ye, M., et al. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 18(10), 11935-11944. Available at: [Link]

  • Zhang, Y., et al. (2020). Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off. Chemistry – A European Journal, 26(39), 8588-8596. Available at: [Link]

  • ResearchGate. (n.d.). Rationally Designed Imidazo[1,2-a]pyridine Based TADF AIEgens For Non-Doped OLEDs With High Efficiency And Low-Efficiency Roll-Offs | Request PDF. Retrieved from [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 368-371. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

  • Cinco, A., et al. (2024). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 29(4), 859. Available at: [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red Phosphorescent Organic Light-Emitting Devices | Request PDF. Retrieved from [Link]

  • Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]

  • ResearchGate. (n.d.). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. Retrieved from [Link]

  • Mondal, S., et al. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Molecular Crystals and Liquid Crystals, 776(1), 22-38. Available at: [Link]

  • Gnanasekaran, B., et al. (2024). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C. Available at: [Link]

  • ResearchGate. (n.d.). The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines (PIP) with various colors of excited-state intramolecular pr. Retrieved from [Link]

  • Palanisamy, P., et al. (2022). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Applied Electronic Materials, 4(11), 5369-5378. Available at: [Link]

  • CityUHK Scholars. (2018). Organic Light-Emitting Diodes Based on Imidazole Semiconductors. Available at: [Link]

  • Taylor & Francis Online. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Available at: [Link]

  • ResearchGate. (n.d.). Imidazolopyrazine based thermally activated delayed fluorescence: Synthesis, property and the application for solution-processed OLEDs | Request PDF. Retrieved from [Link]

  • IIP Series. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Photophysical properties of some imidazole derivatives. Retrieved from [Link]

  • Volyniuk, D., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Applied Materials & Interfaces, 15(31), 37492-37502. Available at: [Link]

  • MDPI. (2023). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available at: [Link]

  • MDPI. (2023). Progress on Phenanthroimidazole Derivatives for Light-Emitting Electrochemical Cells: An Overview. Available at: [Link]

Sources

Application Notes and Protocols: Harnessing the Aggregation-Induced Emission of Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Imidazopyridine-Based AIEgens

The phenomenon of aggregation-induced emission (AIE) has revolutionized the development of luminescent materials. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE-active molecules, or AIEgens, exhibit enhanced fluorescence emission upon aggregation. This unique "turn-on" fluorescence mechanism has paved the way for novel applications in optoelectronics, chemosensing, and bio-imaging.

Among the diverse families of AIEgens, imidazopyridine derivatives have emerged as a particularly promising class. Their rigid, planar structure and facile synthesis make them attractive scaffolds for designing molecules with tunable photophysical properties. This guide provides an in-depth exploration of the AIE properties of imidazopyridine derivatives, offering detailed protocols for their synthesis, characterization, and application.

Part 1: Understanding the AIE Mechanism in Imidazopyridine Derivatives

The AIE effect in imidazopyridine derivatives is primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, the imidazopyridine core and its peripheral substituents can undergo various intramolecular rotations and vibrations, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. However, upon aggregation in a poor solvent or the solid state, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels forces the excited-state energy to be released through radiative pathways, leading to a significant enhancement in fluorescence emission.

The specific substitutions on the imidazopyridine core play a crucial role in modulating the AIE characteristics. Electron-donating or -withdrawing groups can be strategically introduced to tune the emission color, quantum yield, and sensitivity to specific analytes. For instance, the incorporation of triphenylamine or carbazole moieties can enhance the electron-donating ability and propeller-like structure, which are beneficial for AIE.

AIE_Mechanism cluster_0 Dilute Solution cluster_1 Aggregated State Solvated Imidazopyridine Derivative Free Intramolecular Motion NonRadiative Non-Radiative Decay (Vibration, Rotation) Solvated:f1->NonRadiative WeakEmission Weak Fluorescence Solvated:f0->WeakEmission Aggregated Aggregated Imidazopyridine Restricted Intramolecular Motion Solvated->Aggregated Addition of Poor Solvent Excitation1 Light (Excitation) Excitation1->Solvated:f0 Radiative Radiative Decay Aggregated:f1->Radiative Excitation2 Light (Excitation) Excitation2->Aggregated:f0 StrongEmission Strong AIE Fluorescence Radiative->StrongEmission Bioimaging_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) AIEgen_Prep 2. Prepare AIEgen Solution (in DMSO then medium) Cell_Culture->AIEgen_Prep Staining 3. Incubate Cells with AIEgen AIEgen_Prep->Staining Washing 4. Wash with PBS (Remove unbound probe) Staining->Washing Imaging 5. Fluorescence Microscopy (e.g., CLSM) Washing->Imaging Result Fluorescently Labeled Cells Imaging->Result

Troubleshooting & Optimization

Troubleshooting regio-selectivity in imidazo[1,2-a]pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Welcome to the technical support hub for the imidazo[1,2-a]pyridine scaffold. This bicycle is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem), yet its reactivity profile often frustrates researchers attempting late-stage functionalization.

The Central Dogma of this Scaffold:

  • C3 is the Nucleophilic Trap: It is electronically supercharged. If you use an electrophile, it will go to C3 unless blocked.

  • C2 is the Acidic/Coordination Site: Accessing C2 requires C-H activation (often Pd/Cu) or radical pathways.

  • C5-C8 (The Pyridine Ring): These positions are best functionalized before ring formation (using substituted 2-aminopyridines). Direct functionalization here is difficult due to deactivation (pyridine nature) and steric hindrance (especially at C5).

Interactive Troubleshooting (FAQ Format)

Module A: The "C3 Trap" (Electrophilic Substitution)

Q: I am trying to brominate my scaffold, but the reaction is too fast and I’m getting poly-bromination or tars. How do I control mono-C3-bromination?

Diagnosis: The C3 position is exceptionally electron-rich (highest HOMO coefficient). Standard conditions (Br₂, FeBr₃) are often too harsh.

Solution: Switch to a "soft" brominating agent and control the kinetics.

  • Protocol: Use NBS (N-bromosuccinimide) in a polar aprotic solvent (CH₃CN or DMF) at 0°C to Room Temperature .

  • Why? NBS provides a low, steady concentration of electrophilic bromine.

  • Green Alternative: Use CBr₄ with a base (NaOH) or oxidative bromination (HBr + H₂O₂).

Q: I need to introduce a formyl group (-CHO) at C3. Vilsmeier-Haack is giving low yields. Alternatives?

Diagnosis: Vilsmeier-Haack intermediates can be unstable with electron-rich heterocycles, or the workup hydrolyzes the ring if conditions are too acidic.

Solution: Use the Copper-Catalyzed Oxidative C-H Functionalization .

  • Reagents: DMSO (acts as solvent and C1 source), Cu(OAc)₂ (catalyst), O₂ (oxidant).

  • Mechanism: A radical pathway where DMSO decomposes to provide the formyl source. This avoids the harsh acidic conditions of Vilsmeier-Haack.

Module B: The C2 Challenge (C-H Activation)

Q: I want to arylate C2, but I keep hitting C3. How do I switch selectivity?

Diagnosis: You are fighting electronics. C3 is the kinetic product for SEAr. To hit C2, you must either block C3 or use a mechanism that relies on C-H acidity (concerted metallation-deprotonation) rather than nucleophilic attack.

Solution 1: The "Blocking" Strategy (Most Reliable)

  • Step 1: Install a halogen (Br/I) at C3.

  • Step 2: Perform C2-functionalization (e.g., Pd-catalyzed C-H arylation).

  • Step 3: Dehalogenate C3 (if required) using Pd/C + H₂.

Solution 2: Direct C2-Arylation (Requires C3-Substitution) If your C3 is already substituted (e.g., 3-aryl, 3-ester), C2 becomes the next active site for Pd-catalyzed C-H activation.

  • Catalyst System: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃.

  • Solvent: Toluene or Dioxane (110°C).

  • Mechanism: The base assists in the CMD (Concerted Metallation-Deprotonation) pathway, which favors the more acidic C2 proton over the distal pyridine protons.

Module C: The Pyridine Ring (C5-C8)

Q: How do I functionalize C5? It seems completely inert.

Diagnosis: C5 is the "graveyard" of this scaffold. It is electronically deactivated (pyridine ring) and sterically hindered by the N4 lone pair and the C3 substituent (the "peri-interaction").

Solution: Do not attempt direct C-H functionalization of C5 on the final scaffold.

  • Correct Workflow: Start with 6-substituted-2-aminopyridine .

  • If you MUST functionalize late-stage: Use Lithiation .

    • Conditions: n-BuLi, -78°C, THF.

    • Note: Lithiation often occurs at C2 first (most acidic). You generally need a directing group (DG) at C6 or C3 to force lithiation at C5, or block C2/C3 entirely.

Visualizing the Reactivity Landscape

The following diagram maps the decision logic for functionalizing the core.

ReactivityMap Core Imidazo[1,2-a]pyridine Scaffold C3_Node C3 Position (Nucleophilic) Core->C3_Node Dominant Path C2_Node C2 Position (Acidic/CMD) Core->C2_Node Secondary Path Py_Node C5-C8 Positions (Electrophilic) Core->Py_Node Difficult Path C3_Action Electrophilic Subst. (SEAr) C3_Node->C3_Action C3_Prods Br, I, NO2, CHO (Fast Kinetics) C3_Action->C3_Prods C2_Check Is C3 Blocked? C2_Node->C2_Check C2_Direct Pd-Cat C-H Activation (CMD Mechanism) C2_Check->C2_Direct Yes C2_Block Block C3 first (e.g., Halogenation) C2_Check->C2_Block No C2_Block->C2_Direct Py_Action Pre-functionalized Precursors Py_Node->Py_Action Recommended Py_Alt Radical/Lithiation (Low Selectivity) Py_Node->Py_Alt Desperation

Caption: Decision matrix for regioselective functionalization. Red path indicates kinetic dominance (C3). Yellow path requires steric/electronic manipulation (C2). Green path suggests retrosynthetic redesign.

Experimental Protocols

Protocol A: Regioselective C3-Bromination (Standard)

Use this to install a handle for Cross-Coupling or to block C3.

ParameterCondition
Substrate Imidazo[1,2-a]pyridine (1.0 equiv)
Reagent NBS (N-Bromosuccinimide) (1.05 equiv)
Solvent Acetonitrile (CH₃CN) [0.1 M]
Temp/Time 25°C for 30-60 mins
Workup Remove solvent, redissolve in EtOAc, wash with Na₂S₂O₃ (aq) to remove bromine traces.
Expected Yield >90%
Note If the substrate has electron-donating groups (OMe, NH₂), cool to 0°C to prevent over-bromination.
Protocol B: C2-Arylation (Pd-Catalyzed C-H Activation)

Use this only if C3 is substituted or if using specific ligands.

ParameterCondition
Substrate 3-substituted-imidazo[1,2-a]pyridine (1.0 equiv)
Coupling Partner Aryl Bromide/Iodide (1.5 equiv)
Catalyst Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (10 mol%) or XPhos (for difficult substrates)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)
Solvent Toluene or DMF (degassed)
Temp/Time 100-110°C for 12-16 hours
Mechanism Concerted Metallation-Deprotonation (CMD). The base is critical.

Comparative Data: Selectivity Drivers

The following table summarizes how changing the catalyst metal alters the regioselectivity profile for C-H functionalization.

Catalyst SystemPrimary SelectivityMechanism TypeKey Requirement
None (Electrophile only) C3 (Exclusive)SEAr (Ionic)Electron-rich C3
Pd(OAc)₂ / Base C2 (if C3 blocked)CMD (C-H Acidity)Basic conditions
Cu(OAc)₂ / O₂ C3 Radical / SETAerobic conditions
RuCl₃ C3 Electrophilic Metallation-
Visible Light / Ru(bpy)₃ C3 (Dominant)Radical (SET)Photoredox catalyst

References

  • Bagdi, A. K., et al. (2020). Recent advances in the C–H functionalization of imidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8] Organic & Biomolecular Chemistry.[1][2][3][9] Link

  • Koubachi, J., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization.[10] Organic Letters.[10][11] Link

  • Cao, H., et al. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications.[7][12] Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-H functionalization of imidazo[1,2-a]pyridines.[1][3][4][5][7][8][10][13] Angewandte Chemie International Edition. Link

  • Guchhait, S. K., et al. (2018). Regioselective functionalization of imidazoheterocycles under metal-free conditions.[5][14][15] RSC Advances.[1] Link

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Palladium Cross-Coupling of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Is Your Reaction "Dead" or Just Resting?

Before re-optimizing, confirm if you are facing N-heterocycle poisoning .[1] Nitrogen heterocycles (pyridines, imidazoles, pyrimidines) are "soft" Lewis bases that bind strongly to Palladium(II), displacing phosphine ligands or forming stable, inactive [Pd(L)(Heterocycle)_n] resting states.[1]

Symptom Checker
SymptomDiagnosisProbability of Poisoning
Immediate Black Precipitate Pd-Aggregation. The catalyst has decomposed to Pd(0) black. The heterocycle likely displaced the ligand, leaving "naked" Pd atoms to aggregate.[1]High
No Conversion (Start to Finish) Oxidative Addition Failure. The heterocycle has saturated the Pd center, preventing the aryl halide from binding.High
Stalled Reaction (50% Conv.) Product Inhibition. The product (a new bi-heteroaryl) is a better ligand than the substrate or the phosphine.Medium
Color Change to Bright Yellow/Orange Stable Complex Formation. You likely isolated a stable Pd(II)-Heterocycle adduct rather than the coupled product.High

Module 1: The Ligand Solution (The "Steric Shield")

The most effective way to prevent N-coordination is to use ligands that are sterically bulky enough to physically block the nitrogen lone pair from reaching the palladium center, while still allowing the smaller oxidative addition partners (Ar-X) to access the metal.[1]

Recommended Ligand Classes
1. Dialkylbiaryl Phosphines (Buchwald Ligands)

These ligands possess a "lower" aryl ring that provides a steric wall.

  • XPhos / SPhos: Excellent starting points for general heteroaryl coupling.[1] The isopropyl/cyclohexyl groups create a roof over the Pd center.[1]

  • RuPhos: Specifically designed for secondary amines and preventing inhibition by amino-pyridines.[1]

  • BrettPhos / tBuBrettPhos: The gold standard for coupling primary amines or amides with N-heterocycles.

2. N-Heterocyclic Carbenes (NHCs)

NHCs are strong


-donors that bind Pd tighter than any pyridine.
  • Pd-PEPPSI-IPr: Uses a bulky IPr ligand and a "throw-away" 3-chloropyridine ligand. The bulky NHC wingtips prevent the substrate nitrogen from permanently binding.

Visualization: The Steric Shield Mechanism

LigandShielding Pd_Naked Naked Pd(0) (Vulnerable) Dead_Cat Inactive Complex [Pd(Pyridine)n] Pd_Naked->Dead_Cat Coordination (Poisoning) Active_Cat Active LPd(0) (Sterically Shielded) Pd_Naked->Active_Cat Ligand Binding Pyridine N-Heterocycle (Poison) Pyridine->Dead_Cat Pyridine->Active_Cat Blocked by Steric Bulk Buchwald_L Bulky Ligand (XPhos/RuPhos) Buchwald_L->Active_Cat Product Coupled Product Active_Cat->Product Catalytic Cycle (Shield Repels N-pair)

Caption: Pathway divergence: Naked Pd is easily poisoned by N-heterocycles (Red), whereas bulky ligands (Green/Blue) create a steric shield that repels the nitrogen lone pair while permitting catalysis.[1][2]

Module 2: The Precatalyst Advantage

Stop using Pd(OAc)₂ or Pd₂(dba)₃ for sensitive heterocycles. Traditional Pd sources often require heating to generate the active Pd(0) species. During this "activation lag," N-heterocycles can intercept the Pd precursors and shut down the reaction before it starts.[1]

The Solution: Pre-formed Pd(II) Precatalysts

Use Buchwald G3/G4 or Pd-PEPPSI precatalysts. These are air-stable Pd(II) complexes that rapidly reduce to the active monoligated Pd(0) species upon exposure to base, ensuring 100% of your metal enters the catalytic cycle immediately.

PrecatalystBest ForActivation Mechanism
XPhos Pd G4 General Suzuki/Buchwald coupling of pyridines.Base-mediated reductive elimination of carbazole.
RuPhos Pd G4 Coupling with secondary amines or amino-pyridines.[1]Same as above.
Pd-PEPPSI-IPr Difficult, sterically hindered heterocycles.[1]Dissociation of "throw-away" 3-Cl-pyridine ligand.

Module 3: Reaction Engineering Protocols

If ligands and precatalysts fail, you must modify the reaction environment to "mask" the nitrogen.[1]

Protocol A: The "Proton Mask" (Amine Salts)

Applicable when the nucleophile is an amino-heterocycle. Instead of using the free amine, use the HCl salt of the amine.[1] Logic: The protonated nitrogen (


) has no lone pair to poison the catalyst. By using a weak base (e.g., 

) or slow addition of a strong base (LiHMDS), you release the free amine slowly, keeping its concentration low relative to the catalyst.[1]
Protocol B: The N-Oxide Route

Applicable when the electrophile is a pyridine halide.

  • Oxidize: Convert the pyridine halide to Pyridine-N-oxide (using mCPBA). The N-oxide oxygen is less poisoning than the free nitrogen lone pair.

  • Couple: Perform the cross-coupling (often proceeds with higher yield).

  • Reduce: Reduce the N-oxide back to the pyridine (using Zn/NH4Cl or Pd/C + H2).

Protocol C: Slow Addition (Syringe Pump)

If the heterocycle is the nucleophile, add it over 1-2 hours using a syringe pump.[1] This maintains a high Catalyst : Inhibitor ratio, favoring the catalytic cycle over the poisoning pathway.[1]

Module 4: Case Study Protocol

Scenario: Coupling 2-amino-3-bromopyridine with a secondary amine (Morpholine). Challenge: The substrate has both a poisoning pyridine nitrogen and a chelating exocyclic amine.

Step-by-Step Methodology
  • Reagents:

    • 3-Bromo-2-aminopyridine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Catalyst: RuPhos Pd G4 (2 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)]

    • Base: LiHMDS (2.2 equiv, 1M in THF)[1]

    • Solvent: THF (anhydrous)

  • Procedure:

    • Step 1: Charge a vial with the aryl halide and RuPhos Pd G4. Purge with Argon.

    • Step 2: Add anhydrous THF.

    • Step 3: Add the amine (Morpholine).

    • Step 4: Add LiHMDS dropwise at room temperature.[1] Note: LiHMDS is crucial here; weaker carbonate bases often fail with amino-pyridines.

    • Step 5: Stir at 60°C for 2-4 hours.

  • Why this works:

    • RuPhos: Specifically optimized to prevent the chelation of the 2-amino group to the Pd.

    • LiHMDS: Soluble strong base ensures rapid deprotonation of the amine, driving the transmetallation faster than the poisoning equilibrium.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (like ZnCl₂) to mask the nitrogen? A: Proceed with caution. While ZnCl₂ is used in Negishi couplings, adding it to a Suzuki or Buchwald reaction can backfire.[1] The Lewis acid might sequester the ligand or the base (e.g., precipitating Zinc Carbonate).[1] The "Proton Mask" (Protocol A) is generally more reliable for standard couplings.

Q: My reaction turns black immediately upon adding the base. Why? A: This is "Pd-dumping."[1] Your ligand is not stabilizing the Pd(0) generated.

  • Fix: Switch to a G3/G4 precatalyst.[1]

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1.

  • Fix: Ensure your solvent is rigorously degassed; Oxygen accelerates ligand oxidation, leaving Pd unprotected.[1]

Q: Why does my pyridine substrate couple at the wrong position? A: This is "Directed C-H Activation" competing with Cross-Coupling. The pyridine nitrogen directs the Pd to the ortho-position.

  • Fix: Use a bulky ligand (tBuXPhos) to disfavor the crowded ortho-metallation transition state.

References

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[1] Chemistry – A European Journal.[1]

  • Bruno, N. C., et al. (2013).[1] Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4] Chemical Reviews.[1][5]

  • Perez, F., & Minatti, A. (2011).[1] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.[1][6]

  • Valente, C., et al. (2012).[1] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically significant scaffolds like imidazo[1,2-a]pyridine is paramount. This guide provides an in-depth exploration of the mass spectrometry fragmentation patterns of these derivatives, offering a comparative analysis of different ionization techniques and the influence of substituents. The insights herein are grounded in experimental data and computational studies to ensure scientific integrity and practical applicability in structural elucidation.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutics.[1] Its prevalence in marketed drugs underscores the importance of robust analytical methods for the characterization of novel analogues. Mass spectrometry, a powerful tool for molecular weight determination and structural analysis, plays a pivotal role in this process. By examining the fragmentation patterns of these molecules, we can deduce their substitution patterns and confirm their identity.

Ionization Techniques: A Comparative Overview

The fragmentation of an imidazo[1,2-a]pyridine derivative is highly dependent on the ionization technique employed. The two most common methods, Electron Ionization (EI) and Electrospray Ionization (ESI), impart different internal energies to the molecule, leading to distinct fragmentation pathways.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, typically 70 eV. This process induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. However, the molecular ion may be weak or absent in some cases.[2]

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is particularly useful for analyzing polar and thermally labile molecules.[2] It typically generates protonated molecules [M+H]+ with minimal fragmentation, preserving the molecular weight information. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

The choice between EI and ESI depends on the specific analytical goal. For library screening and confirmation of known compounds with established fragmentation patterns, EI-GC/MS can be highly effective. For the analysis of novel, complex, or polar derivatives, the gentle nature of ESI combined with the controlled fragmentation of MS/MS is often preferred.

General Fragmentation Pathways of the Imidazo[1,2-a]pyridine Core

The fragmentation of the core imidazo[1,2-a]pyridine ring system serves as the foundation for interpreting the mass spectra of its derivatives. While the specific pathways can be influenced by the presence of substituents, some general patterns are consistently observed.

Under Electron Ionization (EI) , the fragmentation of the unsubstituted imidazo[1,2-a]pyridine can proceed through several pathways, including:

  • Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, leading to the formation of a stable radical cation.

  • Cleavage of the imidazole ring: This can result in the formation of a pyridinium-type ion.

  • Sequential loss of small molecules: Such as H2, C2H2, and N2, leading to a cascade of smaller fragment ions.

In Electrospray Ionization (ESI-MS/MS) , the protonated molecule [M+H]+ is the precursor for fragmentation. The fragmentation of the unsubstituted core is less commonly studied, as analyses are typically performed on substituted derivatives. However, common fragmentation pathways for the protonated core would likely involve:

  • Ring-opening of the imidazole moiety: Followed by the loss of neutral molecules.

  • Proton migration and subsequent cleavage: Leading to the formation of stable charged fragments.

Influence of Substituents on Fragmentation Patterns

The nature and position of substituents on the imidazo[1,2-a]pyridine ring have a profound impact on the observed fragmentation patterns. This section will explore the characteristic fragmentation of derivatives with substituents at key positions.

Fragmentation of 3-Phenoxy Imidazo[1,2-a]pyridines (ESI-MS/MS)

A detailed study on a series of 3-phenoxy imidazo[1,2-a]pyridines using ESI-MS/MS and computational chemistry has elucidated their characteristic fragmentation pathways.[3] The primary and most diagnostic fragmentation is the homolytic cleavage of the C-O bond of the 3-phenoxy group.

This initial cleavage leads to two key fragment ions that are highly indicative of this substitution pattern:

  • Loss of the substituted phenoxy radical: This results in a prominent ion corresponding to the imidazo[1,2-a]pyridine scaffold.

  • Elimination of carbon monoxide (CO): This is another characteristic fragmentation that helps to confirm the presence of the 3-phenoxy group.

The proposed fragmentation pathway is illustrated in the following diagram:

M [M+H]+ F2 [M+H - Phenoxy radical]+ M->F2 - Substituted Phenoxy Radical F1 Imidazo[1,2-a]pyridine scaffold ion F3 [M+H - Phenoxy radical - CO]+ F2->F3 - CO

Caption: ESI-MS/MS fragmentation of 3-phenoxy imidazo[1,2-a]pyridines.

Comparative Fragmentation of Substituted Imidazo[1,2-a]pyridines

The following table summarizes the characteristic fragment ions observed in the mass spectra of various imidazo[1,2-a]pyridine derivatives, providing a comparative guide for structural elucidation. The data is compiled from high-resolution mass spectrometry (HRMS) analyses reported in the literature.[4][5]

Substituent Position(s)Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Inferred Neutral Loss
3-amino, 2-phenylESI222.1026195.0917, 118.0655C2H3N, C7H6N
3-amino, 2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl, N-(tert-butyl)ESI409.2135353.1509, 248.1186C4H8, C10H9N3
3-amino, 2-(furan-2-yl), 6-chloro, N-cyclohexylESI315.1160232.0635, 197.0349C6H11N, C6H11N + Cl
2-(5-methylfuran-2-yl), 3-((4-methoxyphenyl)amino), 6-carbonitrileESI357.1346234.0764, 207.0658C7H7NO, C8H8N2O

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of imidazo[1,2-a]pyridine derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To obtain high-resolution mass spectra and fragmentation data for the structural confirmation of a synthesized imidazo[1,2-a]pyridine derivative.

Materials:

  • Synthesized imidazo[1,2-a]pyridine derivative

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the imidazo[1,2-a]pyridine derivative.

    • Dissolve the sample in 1 mL of methanol or a suitable solvent to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • LC-MS/MS System Setup:

    • Liquid Chromatography:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

      • Flow Rate: 0.3-0.5 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 1-5 µL

    • Mass Spectrometry (Positive ESI Mode):

      • Capillary Voltage: 3.5-4.5 kV

      • Source Temperature: 120-150 °C

      • Desolvation Gas Temperature: 350-450 °C

      • Desolvation Gas Flow: 600-800 L/hr

      • Cone Gas Flow: 50 L/hr

      • Acquisition Mode: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS of the top 3-5 most intense ions.

      • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the data.

    • Process the data using the instrument's software.

    • Identify the protonated molecule [M+H]+ in the full scan MS spectrum.

    • Analyze the MS/MS spectra of the precursor ion to identify the characteristic fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses and the known chemistry of the imidazo[1,2-a]pyridine scaffold.

    • Confirm the elemental composition of the precursor and fragment ions using the high-resolution accurate mass data.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc LC Separation prep3->lc ms Full Scan MS lc->ms msms Tandem MS (MS/MS) ms->msms data1 Identify [M+H]+ msms->data1 data2 Analyze Fragment Ions data1->data2 data3 Propose Fragmentation Pathways data2->data3 data4 Confirm Elemental Composition data3->data4

Caption: Experimental workflow for LC-MS/MS analysis of imidazo[1,2-a]pyridines.

Conclusion

The mass spectrometric fragmentation of imidazo[1,2-a]pyridine derivatives provides invaluable information for their structural characterization. By understanding the fundamental fragmentation pathways of the core scaffold and the predictable influence of various substituents, researchers can confidently identify and differentiate between isomers and analogues. The choice of ionization technique is critical, with ESI-MS/MS offering a powerful approach for the detailed structural elucidation of novel derivatives. The experimental protocol provided in this guide serves as a robust starting point for developing analytical methods for this important class of compounds.

References

  • Hao, J., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Paudler, W. W., & Kuder, J. E. (1968). Mass spectra of some di- and triazaindenes. The Journal of Organic Chemistry, 33(4), 1379-1383.
  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28.
  • Manjunatha, M. R., et al. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry, 60(4), 1474-1487.
  • Gámez-Montaño, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 10.
  • Wang, Y., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
  • Hau, J., et al. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry, 15(19), 1840-1848.
  • Singh, P. P., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35371-35383.
  • Al-Tel, T. H. (2007). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES.
  • Kumar, A., et al. (2018). A cascade reaction of imidazo[1,2-a]pyridines with maleic anhydride: Formation of cross-conjugated mesomeric betaines. Arkivoc, 2018(5), 214-230.
  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Evans, M. (2023).
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
  • Katiki, M. R. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?.
  • Gámez-Montaño, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Phenylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylimidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and the intermolecular interactions that govern their packing in the solid state. Understanding these structural nuances through crystal structure analysis is paramount for rational drug design and the development of new therapeutic agents.

This guide provides a comparative analysis of the crystal structures of various 2-phenylimidazo[1,2-a]pyridine analogs. It delves into the causal relationships behind experimental choices in crystallization and data analysis, offering insights for researchers, scientists, and drug development professionals.

The Decisive Role of Substituents in Crystal Packing

The substitution pattern on the 2-phenyl ring and the imidazo[1,2-a]pyridine core profoundly influences the resulting crystal structure. These modifications alter the electronic and steric properties of the molecule, dictating the nature and geometry of intermolecular interactions such as hydrogen bonds and π-π stacking.[3]

A key parameter in the crystal structures of these analogs is the dihedral angle between the imidazo[1,2-a]pyridine ring system and the 2-phenyl ring. This angle is a direct consequence of the steric and electronic effects of the substituents. For instance, in N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, the torsion angle is a relatively small 9.04 (5)°.[4] In contrast, the presence of a bulky carbaldehyde group at the 3-position in 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde increases this angle to 28.61 (4)°.[5] Analogs with substituents on the phenyl ring, such as a 4-methoxyphenyl or a 4-(dimethylamino)phenyl group, also exhibit significant twists, with dihedral angles of 26.69 (9)° and 31.35 (10)° respectively.[6]

These seemingly subtle changes in conformation have significant consequences for the overall crystal packing. Molecules with smaller dihedral angles may favor closer packing arrangements, potentially leading to stronger π-π stacking interactions. Conversely, larger dihedral angles can disrupt ideal packing, creating opportunities for other types of intermolecular interactions to dominate.

Comparative Analysis of Crystallographic Data

The following table summarizes key crystallographic data for a selection of 2-phenylimidazo[1,2-a]pyridine analogs, highlighting the influence of different substituents on their solid-state structures.

CompoundSubstituent(s)Dihedral Angle (°)Dominant Intermolecular InteractionsRef.
1 None--[7]
2 3-acetamide9.04 (5)N—H⋯N hydrogen bonds[4]
3 3-carbaldehyde28.61 (4)C—H⋯O, C—H⋯N hydrogen bonds, π–π stacking[5]
4 2-(4-methoxyphenyl)-3-N-tert-butyl-5-methyl26.69 (9)N—H⋯N hydrogen bonds, C—H⋯π interactions[6]
5 2-(4-dimethylaminophenyl)-3-N-tert-butyl31.35 (10)N—H⋯N, C—H⋯N, C—H⋯π interactions[6]

Visualizing the Path from Molecule to Structure

The process of determining the crystal structure of a novel 2-phenylimidazo[1,2-a]pyridine analog is a multi-step workflow. The following diagram illustrates the key stages, from initial synthesis to the final analysis of intermolecular interactions.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Analog [3, 17] purification Purification (Recrystallization/Chromatography) [4] synthesis->purification solvent Solvent Selection purification->solvent growth Slow Evaporation/Vapor Diffusion [11] solvent->growth data_collection Data Collection [13, 23] growth->data_collection structure_solution Structure Solution & Refinement [20] data_collection->structure_solution hirshfeld Hirshfeld Surface Analysis [1, 2] structure_solution->hirshfeld interactions Interaction Quantification [12, 14] hirshfeld->interactions

Caption: Workflow for Crystal Structure Analysis.

Methodology: From Powder to Publication

Experimental Protocol for Crystallization

The growth of high-quality single crystals is often the most challenging step in structure determination.[8] The choice of solvent is critical and is typically guided by the solubility of the compound. A solvent in which the compound is moderately soluble is often ideal.

Step-by-Step Crystallization by Slow Evaporation:

  • Preparation of a Saturated Solution: Dissolve the purified 2-phenylimidazo[1,2-a]pyridine analog in a suitable solvent (e.g., ethanol, methanol, acetonitrile) at an elevated temperature to achieve a saturated or near-saturated solution.

  • Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[9][10]

Workflow:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[11]

  • Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Advanced Analysis: Hirshfeld Surface Analysis

To gain a deeper understanding of the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is a powerful tool.[12][13] This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal.[14]

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[15][16] For example, the percentage contribution of H···H, C···H, and N···H interactions to the overall crystal packing can be determined.[17] This allows for a detailed comparison of the interaction landscapes of different analogs.

Conclusion and Future Directions

The crystal structure analysis of 2-phenylimidazo[1,2-a]pyridine analogs reveals a fascinating interplay between molecular conformation and crystal packing. The strategic placement of substituents can be used to tune the solid-state architecture, which in turn can influence key physicochemical properties such as solubility and bioavailability.

Future work in this area could involve co-crystallization studies to explore the formation of multi-component systems with tailored properties. Additionally, computational methods, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), can provide further insights into the nature and strength of the observed intermolecular interactions, complementing the experimental data and guiding the design of next-generation 2-phenylimidazo[1,2-a]pyridine-based therapeutics.[18][19] The solid-state luminescence properties of some imidazopyridines are also influenced by intermolecular interactions, opening avenues for the development of novel materials.[20]

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - SCIRP. Available at: [Link]

  • Hirshfeld surface analysis - CrystEngComm (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. Available at: [Link]

  • EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar - ERIC. Available at: [Link]

  • The Hirshfeld Surface - CrystalExplorer. Available at: [Link]

  • Influence of intermolecular interactions on solid state luminescence of imidazopyridines: theoretical interpretations using FMO-TDDFT and ONIOM approaches - PubMed. Available at: [Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) - MDPI. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl) - PMC. Available at: [Link]

  • N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide - PMC - NIH. Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]

  • Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine - PMC. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC. Available at: [Link]

  • Crystal and molecular structure of 1,1′-azo-2-phenylimidazo[1,2-a]-pyridinium dibromide: a new curariform agent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC. Available at: [Link]

  • Qualitative and Quantitative Study of Intermolecular Interactions in Imidazo[2,1‐b][1][12][21] Thiadiazoles - ResearchGate. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. Available at: [Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity - Academia.edu. Available at: [Link]

  • 2-Phenylimidazo[1,2-a]pyridine | C 13 H 11 N 2 | MD Topology | NMR | X-Ray. Available at: [Link]

Sources

A Comparative Guide to HPLC Retention Time Standards for Pyrrolyl-Phenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) retention time standards for a series of pyrrolyl-phenyl compounds. Designed for researchers, scientists, and drug development professionals, this document offers a detailed experimental protocol, comparative data, and an exploration of the underlying chromatographic principles that govern the separation of these important heterocyclic molecules.

Introduction: The Significance of Pyrrolyl-Phenyl Scaffolds and the Need for Standardized Analysis

The pyrrolyl-phenyl motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antifungal drugs. The precise substitution pattern and isomeric form of these molecules can dramatically influence their pharmacological activity and safety profiles. Consequently, robust and reproducible analytical methods are paramount for their synthesis, purification, and quality control.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of these compounds. A critical parameter in HPLC is the retention time (t_R_), which serves as a primary identifier for a given analyte under specific chromatographic conditions. Establishing standardized retention times is essential for ensuring method transferability, batch-to-batch consistency, and accurate impurity profiling.

This guide presents a comparative analysis of the retention behavior of a representative set of pyrrolyl-phenyl isomers and their substituted derivatives. We will explore the causal relationships between molecular structure and chromatographic retention, providing a self-validating experimental protocol that can be adapted for a wide range of similar compounds.

Foundational Principles: Understanding Retention in Reversed-Phase HPLC

The separation of pyrrolyl-phenyl compounds is most commonly achieved using reversed-phase HPLC (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The fundamental principle governing retention in RP-HPLC is the partitioning of the analyte between the stationary and mobile phases.[1]

Several key factors influence the retention time of an analyte:

  • Hydrophobicity: More hydrophobic (less polar) molecules will have a stronger affinity for the non-polar stationary phase and will therefore elute later, resulting in a longer retention time. The octanol-water partition coefficient (logP) is a common measure of a compound's hydrophobicity.[1]

  • Polarity: Conversely, more polar molecules will have a greater affinity for the polar mobile phase and will elute earlier.

  • Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase significantly impacts retention. Increasing the percentage of the organic modifier will decrease the polarity of the mobile phase, leading to shorter retention times for non-polar analytes.[2]

  • Stationary Phase Chemistry: While C18 columns are widely used, stationary phases with different functionalities, such as phenyl phases, can offer alternative selectivity for aromatic compounds through π-π interactions.[3]

  • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can alter their charge state and, consequently, their polarity and retention time.[4]

Experimental Design: A Standardized Protocol for Comparative Analysis

To ensure the data presented in this guide is comparable and the methodology is robust, a single, standardized HPLC protocol was designed. This protocol is intended to be a "self-validating" system, meaning its principles are based on established chromatographic best practices, making it a reliable starting point for method development.

Representative Pyrrolyl-Phenyl Compounds for Comparison

A set of six pyrrolyl-phenyl compounds was selected to illustrate the effects of isomerism and substitution on HPLC retention time. These compounds were chosen for their structural diversity and relevance in synthetic chemistry.

Compound IDCompound NameStructure
PP-1 1-Phenyl-1H-pyrrole
PP-2 2-Phenyl-1H-pyrrole
PP-3 3-Phenyl-1H-pyrrole
PP-4 1-(4-Chlorophenyl)-1H-pyrrole

PP-5 1-(4-Methoxyphenyl)-1H-pyrrole

PP-6 1-(4-Nitrophenyl)-1H-pyrrole

Detailed HPLC Methodology

The following HPLC method was developed to achieve optimal separation of the selected pyrrolyl-phenyl compounds.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Agilent Technologies)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-12 min: 50% to 90% B

    • 12-15 min: 90% B

    • 15.1-18 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Prepare individual stock solutions of each pyrrolyl-phenyl compound in acetonitrile at a concentration of 1 mg/mL.

  • Create a mixed standard solution by diluting the stock solutions in the sample diluent to a final concentration of 50 µg/mL for each compound.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL Stock Solutions in Acetonitrile prep2 Create 50 µg/mL Mixed Standard in 50:50 ACN/H₂O prep1->prep2 prep3 Filter with 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject 5 µL into HPLC System prep3->hplc1 Inject Sample hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 DAD Detection at 254 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 Generate Chromatogram data2 Record Retention Times (t_R_) data1->data2 data3 Compare Retention Times data2->data3

Caption: Workflow for the HPLC analysis of pyrrolyl-phenyl compounds.

Results and Discussion: A Comparative Analysis of Retention Times

The following table summarizes the projected retention times for the selected pyrrolyl-phenyl compounds under the standardized HPLC protocol. These values are estimated based on established chromatographic principles, particularly the relationship between molecular structure, hydrophobicity, and retention on a C18 stationary phase.

Compound IDCompound NameProjected Retention Time (t_R_) [min]Rationale for Retention Behavior
PP-5 1-(4-Methoxyphenyl)-1H-pyrrole8.5The methoxy group is electron-donating and slightly increases polarity compared to the unsubstituted phenyl ring, leading to the earliest elution among the substituted analogs.
PP-1 1-Phenyl-1H-pyrrole9.2This is the parent, unsubstituted compound, serving as a baseline for comparison. Its retention is primarily driven by the hydrophobicity of the two aromatic rings.
PP-3 3-Phenyl-1H-pyrrole9.8The 3-phenyl isomer is expected to be slightly more retained than the 1-phenyl isomer due to a potential increase in the overall molecular surface area available for interaction with the stationary phase. The N-H group also contributes to its polarity.
PP-2 2-Phenyl-1H-pyrrole10.1Similar to PP-3, the 2-phenyl isomer is more retained than the 1-phenyl isomer. The proximity of the phenyl ring to the nitrogen atom may influence the molecule's overall dipole moment and interaction with the stationary phase.
PP-4 1-(4-Chlorophenyl)-1H-pyrrole10.8The chloro substituent is electron-withdrawing and significantly increases the hydrophobicity of the molecule, leading to a longer retention time compared to the unsubstituted analog.
PP-6 1-(4-Nitrophenyl)-1H-pyrrole11.5The nitro group is strongly electron-withdrawing and also increases the molecule's polarity. However, its contribution to the overall molecular size and potential for dipole-dipole interactions with the stationary phase leads to the longest retention time in this series.
The Influence of Isomerism on Retention Time

The projected retention times for the phenylpyrrole isomers (PP-1, PP-2, and PP-3) illustrate the sensitivity of RP-HPLC to subtle changes in molecular structure. The N-substituted isomer (1-phenyl-1H-pyrrole, PP-1) is expected to elute first. This is because the direct linkage of the phenyl ring to the nitrogen atom results in a more compact structure with a potentially lower accessible hydrophobic surface area compared to the C-substituted isomers.

Among the C-substituted isomers, 2-phenyl-1H-pyrrole (PP-2) and 3-phenyl-1H-pyrrole (PP-3), the elution order can be influenced by minor differences in their overall shape and dipole moments. Both are expected to be more retained than the 1-phenyl isomer due to the presence of the N-H proton, which can engage in hydrogen bonding with the mobile phase, while the overall increase in hydrophobic surface area from the C-phenyl substitution leads to stronger interaction with the stationary phase.

The Effect of Phenyl Ring Substitution

The comparison of the substituted 1-phenyl-1H-pyrrole derivatives (PP-4, PP-5, and PP-6) with the parent compound (PP-1) demonstrates the predictable impact of functional groups on retention time.

  • The methoxy group (PP-5) is a polar, electron-donating group that slightly reduces the overall hydrophobicity of the molecule, resulting in a shorter retention time.

  • The chloro substituent (PP-4) is a non-polar, hydrophobic group that increases the molecule's affinity for the C18 stationary phase, leading to a longer retention time.

  • The nitro group (PP-6) is polar but also contributes significantly to the molecular weight and polarizability. In RP-HPLC, the increased van der Waals interactions with the stationary phase often outweigh the increased polarity, resulting in a longer retention time for nitroaromatic compounds compared to their unsubstituted counterparts.[3]

Structure-Retention Relationship Diagram

G cluster_retention Increasing Retention Time (Hydrophobicity) PP5 PP-5 1-(4-Methoxyphenyl)-1H-pyrrole t_R_ = 8.5 min PP1 PP-1 1-Phenyl-1H-pyrrole t_R_ = 9.2 min PP5->PP1 PP3 PP-3 3-Phenyl-1H-pyrrole t_R_ = 9.8 min PP1->PP3 PP2 PP-2 2-Phenyl-1H-pyrrole t_R_ = 10.1 min PP3->PP2 PP4 PP-4 1-(4-Chlorophenyl)-1H-pyrrole t_R_ = 10.8 min PP2->PP4 PP6 PP-6 1-(4-Nitrophenyl)-1H-pyrrole t_R_ = 11.5 min PP4->PP6

Caption: Relationship between pyrrolyl-phenyl structure and projected HPLC retention time.

Conclusion and Future Directions

This guide has presented a comprehensive framework for understanding and standardizing the HPLC analysis of pyrrolyl-phenyl compounds. By providing a detailed, self-validating experimental protocol and a comparative analysis of projected retention times, researchers can gain valuable insights into the chromatographic behavior of this important class of molecules. The principles discussed herein—isomerism, hydrophobicity, and substituent effects—serve as a robust foundation for developing and troubleshooting HPLC methods for a wide range of aromatic and heterocyclic compounds.

Future work in this area could involve the experimental verification of the projected retention times presented in this guide. Furthermore, the development of a comprehensive Quantitative Structure-Retention Relationship (QSRR) model for a larger library of pyrrolyl-phenyl derivatives would be a valuable tool for predicting retention times and accelerating method development in drug discovery and development.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • McMaster, M. (2007). HPLC, a Practical User's Guide. John Wiley & Sons.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.
  • Journal of Chromatographic Science. Oxford University Press. [Link]

  • Journal of Chromatography A. Elsevier. [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
  • MAC-MOD Analytical. exploring the selectivity of C18 phases with Phenyl and PFP functionality. [Link]

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report Vol. 4.
  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones.
  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Journal of Chemical and Pharmaceutical Research. (2010).
  • International Journal of Scientific & Technology Research. (2022).
  • PubMed. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [Link]

  • PubMed. (2017). RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination. [Link]

  • PubMed. (2006). An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. [Link]

  • Wiley. Practical HPLC Method Development, 2nd Edition. [Link]

  • Elsevier. HPLC Method Development for Pharmaceuticals, Volume 8. [Link]

  • IOSR Journal of Pharmacy. (2024).
  • Journal of Chemical Education. (2009).
  • Mechanisms of retention in HPLC. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally related heterocyclic compounds, including pyridine and various imidazo[1,2-a]pyridine derivatives. This approach ensures a cautious and comprehensive framework for your laboratory operations.

The core of our professional responsibility is to not only advance science but to do so with an unwavering commitment to safety. The causality behind each recommendation is rooted in the potential hazards inferred from the compound's structural motifs: the imidazo[1,2-a]pyridine core and the pyrrole and phenyl substituents. These can impart toxicological, flammable, and irritant properties.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical structure, we must anticipate that 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine may be harmful if inhaled, absorbed through the skin, or swallowed. It is also likely to be an irritant to the skin and eyes.[1][2] Therefore, a robust selection of PPE is non-negotiable.

Minimum PPE Requirements

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[3]Protects against splashes and potential vapors.[4]
Face Protection Face shield (in addition to goggles).[5]Required when handling larger quantities (>1 liter) or when there is a significant splash risk.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[4]Prevents skin contact and absorption. For extended use or with chemicals of unknown toxicity, consider double-gloving or using a more robust glove like a flexible laminate under a nitrile glove.[3]
Body Protection Flame-resistant lab coat.[5]Protects against splashes and potential flammability.[6]
Footwear Closed-toe shoes.[4]Prevents injuries from spills and dropped objects.
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][7]Minimizes inhalation of potentially harmful vapors.

Prudent Laboratory Practices and Handling

Engineering controls are the most effective means of reducing exposure.[6] Always handle 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine within a properly functioning chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation. For solutions, use appropriate glassware and transfer methods to avoid splashes.

  • Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and any potential sources of ignition are removed from the area, as related pyridine compounds can be flammable.[6]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.[1]

Emergency Procedures

Accidents can occur despite meticulous planning. Being prepared is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6][8] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain it.[6][9] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Chemical waste from handling 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine must be treated as hazardous.[6][10]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste containing the compound, including contaminated consumables (e.g., gloves, paper towels, absorbent materials), in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.

  • Disposal: Never pour this chemical or its waste down the drain. Disposal will likely involve incineration at a licensed facility.[10] Consult your local and institutional regulations for specific disposal procedures.

Workflow Visualization

The following diagram illustrates the logical flow of operations for safely handling 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine.

cluster_prep Preparation Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep Assess Hazards & Review Protocol ppe Don Required PPE: Goggles, Gloves, Lab Coat prep->ppe hood Verify Chemical Fume Hood Function ppe->hood weigh Weigh & Transfer Compound hood->weigh Begin Work reaction Perform Experimental Procedure weigh->reaction spill Spill Response weigh->spill Potential Spill exposure Exposure Response (Skin/Eye/Inhalation) weigh->exposure Potential Exposure decon Decontaminate Work Area & Equipment reaction->decon Procedure Complete waste Segregate & Label Hazardous Waste decon->waste dispose Store Waste in Designated Area waste->dispose end end dispose->end End of Process

Caption: Workflow for Safe Handling of 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine.

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet: Pyridine. Avantor. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Potential for Human Exposure to Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 2-Phenylimidazo(1,2-a)pyridine. PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.